REACTION_CXSMILES
|
C(OC([N:6]1[CH2:11][CH2:10][N:9]([CH2:12][CH2:13][C:14]2[CH:19]=[CH:18][C:17]([F:20])=[CH:16][CH:15]=2)[CH2:8][CH2:7]1)=O)C.[OH-].[K+]>C(O)C>[F:20][C:17]1[CH:18]=[CH:19][C:14]([CH2:13][CH2:12][N:9]2[CH2:8][CH2:7][NH:6][CH2:11][CH2:10]2)=[CH:15][CH:16]=1 |f:1.2|
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Name
|
|
Quantity
|
48.6 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)N1CCN(CC1)CCC1=CC=C(C=C1)F
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Name
|
|
Quantity
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50 g
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Type
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reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
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50 mL
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Type
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solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C(C=C1)CCN1CCNCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 21.5 g | |
YIELD: PERCENTYIELD | 60% | |
YIELD: CALCULATEDPERCENTYIELD | 59.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |